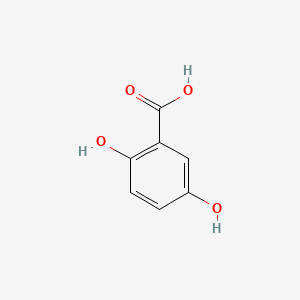

2,5-Dihydroxybenzoic acid

Description

Properties

IUPAC Name |

2,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMDXOMEHJXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4955-90-2 (mono-hydrochloride salt) | |

| Record name | Gentisic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060078 | |

| Record name | Benzoic acid, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS], Solid | |

| Record name | Gentisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.0 mg/mL at 5 °C | |

| Record name | Gentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | Gentisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

490-79-9 | |

| Record name | 2,5-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gentisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | gentisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gentisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP36V95O3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199.5 °C | |

| Record name | Gentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Significance of 2,5-Dihydroxybenzoic Acid as a Metabolite of Aspirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (acetylsalicylic acid), one of the most widely used medications globally, undergoes extensive metabolism in the body, leading to the formation of various compounds. While salicylic acid is its primary active metabolite, a lesser-known but significant metabolite is 2,5-dihydroxybenzoic acid, also known as gentisic acid. This technical guide provides an in-depth exploration of the discovery, metabolic pathways, quantitative analysis, and biological significance of this compound as a metabolite of aspirin.

Historical Discovery

The identification of this compound as a metabolite of aspirin is part of the broader history of understanding salicylate metabolism. Early investigations into the fate of salicylic acid in the body laid the groundwork for this discovery. While a definitive singular "discovery" paper is not readily apparent from the historical literature, studies from the mid-20th century began to elucidate the various metabolic products of salicylates.

In 1978, a significant study by J.T. Wilson and colleagues, while primarily focused on identifying gentisuric acid (the glycine conjugate of gentisic acid) as an aspirin metabolite in humans, inherently confirmed the presence of its precursor, this compound. Their work utilized thin-layer chromatography (TLC) with densitometry to separate and quantify these metabolites in urine, a common analytical technique of that era. This research demonstrated that this compound is a consistent, albeit minor, metabolite of aspirin in humans.

Metabolic Pathway of Aspirin to this compound

The biotransformation of aspirin is a multi-step process that primarily occurs in the liver. The formation of this compound is a secondary metabolic route following the initial hydrolysis of aspirin.

-

Deacetylation of Aspirin: Aspirin is rapidly deacetylated by esterases in the gastrointestinal tract, liver, and blood to form its main active metabolite, salicylic acid. This reaction is very efficient, with aspirin having a short half-life of about 15-20 minutes.

-

Hydroxylation of Salicylic Acid: Salicylic acid is then further metabolized through several pathways. A minor pathway involves the aromatic hydroxylation of salicylic acid to form dihydroxybenzoic acids. The formation of this compound is catalyzed by cytochrome P450 (CYP) enzymes in the liver[1]. While multiple CYP isoenzymes may be involved, this oxidative step is crucial for the generation of gentisic acid.

-

Further Conjugation: this compound can be further conjugated with glycine to form gentisuric acid before excretion.

The majority of salicylic acid is conjugated with glycine to form salicyluric acid or with glucuronic acid to form salicyl acyl and phenolic glucuronides, which are the major excretory products[2]. The formation of this compound represents a smaller fraction of the overall metabolism of aspirin[2].

References

An In-depth Technical Guide to the Natural Sources of Gentisic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisic acid (2,5-dihydroxybenzoic acid), a phenolic compound with significant antioxidant, anti-inflammatory, and other pharmacological properties, is a secondary metabolite found across the plant kingdom. This technical guide provides a comprehensive overview of the natural sources of gentisic acid in plants, its biosynthesis, and its physiological roles. Detailed methodologies for the extraction and quantification of gentisic acid from plant matrices are provided, along with a summary of reported concentrations in various plant species. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, drug discovery, and natural product chemistry.

Introduction

Gentisic acid is a dihydroxybenzoic acid that has garnered considerable interest due to its diverse biological activities. It is a known metabolite of salicylic acid in plants and plays a role in plant defense mechanisms.[1] Its presence in a wide array of plant species, including fruits, vegetables, and medicinal herbs, makes it a readily available natural compound with potential for pharmaceutical and nutraceutical applications. This guide aims to provide a detailed technical overview of gentisic acid in the botanical world, focusing on its sources, biosynthesis, and analytical methodologies.

Natural Occurrence of Gentisic Acid in Plants

Gentisic acid is widely distributed throughout the plant kingdom. It has been identified in numerous families, including Salicaceae, Vitaceae, Ericaceae, Lamiaceae, Rosaceae, and Asteraceae. The concentration of gentisic acid can vary significantly between species, plant part, and developmental stage.

Quantitative Data of Gentisic Acid in Various Plant Species

The following table summarizes the quantitative data of gentisic acid found in different plant species and tissues.

| Plant Family | Species | Plant Part | Gentisic Acid Concentration | Reference(s) |

| Salicaceae | Salix spp. (Willow) | Bark, Leaves | Varies by species and clone | [2][3] |

| Populus spp. (Poplar) | Bark, Leaves | Present, concentration varies | ||

| Vitaceae | Vitis vinifera (Grape) | Leaves, Fruit | Present, concentration varies | [4] |

| Ericaceae | Erica spp. (Heath) | Leaves, Flowers | Present, concentration varies | |

| Lamiaceae | Melissa officinalis (Lemon Balm) | Leaves | ~21 mg/kg | |

| Salvia officinalis (Sage) | Leaves | ~24 mg/kg | ||

| Hyssopus spp. | Present | [5] | ||

| Rosaceae | Rosa spp. (Rose) | Fruit | Varies by species | |

| Asteraceae | Helianthus tuberosus (Jerusalem Artichoke) | Present | ||

| Other | Jatropha cinerea | Leaves | 634.5 mg/kg | |

| Jatropha cordata | Leaves | 864.6 mg/kg | ||

| Gentiana spp. (Gentian) | Roots | Present | ||

| Citrus spp. (Citrus fruits) | Fruit | Present | ||

| Olea europaea (Olive) | Fruit, Oil | Present | ||

| Sesamum indicum (Sesame) | Present | |||

| Pterocarpus santalinus (Red Sandalwood) | Present | |||

| Hibiscus rosa-sinensis (Chinese Hibiscus) | Present | |||

| Alchornea cordifolia | Present |

Biosynthesis and Physiological Role of Gentisic Acid in Plants

Biosynthesis of Gentisic Acid

Gentisic acid is a direct metabolite of salicylic acid in plants. The biosynthesis involves the hydroxylation of salicylic acid at the C5 position of the phenyl ring. This reaction is catalyzed by the enzyme Salicylic Acid 5-Hydroxylase (S5H) , also known as DMR6 (Downy Mildew Resistant 6).

Physiological Role

Gentisic acid plays a significant role in plant defense signaling. While it is a metabolite of salicylic acid, it appears to activate a distinct subset of defense-related genes. Its accumulation has been observed in response to various pathogens, suggesting a complementary role to salicylic acid in the plant's immune response. In some plant-pathogen interactions, gentisic acid can accumulate to high levels, often in its glycosylated forms.

Experimental Protocols

Extraction of Gentisic Acid from Plant Material

This protocol describes a general method for the extraction of phenolic compounds, including gentisic acid, from plant leaves. This method can be adapted for other plant tissues.

Materials:

-

Fresh or freeze-dried plant leaves

-

Liquid nitrogen

-

Mortar and pestle

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh approximately 1 g of fresh or 0.2 g of freeze-dried plant leaves.

-

Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic processes.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 10 mL of 80% methanol to the tube.

-

Vortex the mixture thoroughly for 1 minute.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

For analysis of glycosides, an acid or enzymatic hydrolysis step may be required.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

Quantification of Gentisic Acid by HPLC-UV

This section outlines a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of gentisic acid in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water (v/v)

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 305 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of authentic gentisic acid standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at 305 nm. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Sample Analysis: Inject the filtered plant extracts into the HPLC system.

-

Quantification: Identify the gentisic acid peak in the sample chromatogram by comparing its retention time with that of the authentic standard. Quantify the amount of gentisic acid in the sample using the calibration curve.

Conclusion

Gentisic acid is a widely distributed secondary metabolite in the plant kingdom with established pharmacological activities. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and detailed protocols for its extraction and quantification. The information presented herein is intended to facilitate further research into the biological roles of gentisic acid and its potential applications in drug development and other industries. The provided methodologies offer a robust framework for the analysis of gentisic acid in diverse plant matrices.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Cross-Talk between Salicylic and Gentisic Acid in the ‘Candidatus Phytoplasma Solani’ Interaction with Sangiovese Vines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

fundamental chemical properties of 2,5-dihydroxybenzoic acid

An In-depth Technical Guide on the Fundamental Chemical Properties of 2,5-Dihydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (2,5-DHB), also known as gentisic acid, is a dihydroxybenzoic acid that serves as a significant compound in various scientific fields. It is a derivative of benzoic acid and a minor metabolite of aspirin.[1] Structurally, it is a phenolic acid, featuring both a carboxylic acid and two hydroxyl functional groups on a benzene ring. This unique arrangement of functional groups imparts a range of chemical properties that make it valuable in pharmaceutical research as an antioxidant and anti-inflammatory agent, and in analytical chemistry, most notably as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

This technical guide provides a comprehensive overview of the core . It is intended to be a resource for researchers, scientists, and drug development professionals, offering consolidated data and detailed experimental protocols for its characterization.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and two hydroxyl groups at positions 2 and 5.

-

IUPAC Name: this compound[2]

-

Synonyms: Gentisic acid, 5-Hydroxysalicylic acid, Hydroquinonecarboxylic acid[1][2]

-

Molecular Formula: C₇H₆O₄[3]

-

Molecular Weight: 154.12 g/mol

-

CAS Number: 490-79-9

-

InChI Key: WXTMDXOMEHJXQO-UHFFFAOYSA-N

-

SMILES: C1=CC(=C(C=C1O)C(=O)O)O

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. These are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to light beige crystalline powder | |

| Melting Point | 204 - 208 °C | |

| pKa₁ (Carboxylic Acid) | ~2.97 | |

| pKa₂ (Phenolic Hydroxyl) | ~10.5 | |

| logP (Octanol/Water) | 1.74 |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 5.0 g/L | 5 | |

| Water | 8.3 g/L | 0 | |

| Water | 22 g/L | 25 | |

| Ethanol | Very soluble | Ambient | |

| Diethyl Ether | Very soluble | Ambient | |

| Acetone | Soluble | Ambient | |

| Benzene | Insoluble | Ambient | |

| Chloroform | Insoluble | Ambient | |

| DMSO | ≥ 100 mg/mL | Ambient |

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| UV-Vis (in acidic mobile phase) | λmax: 214 nm, 236 nm, 334 nm | |

| ¹H NMR (in D₂O) | δ (ppm): 7.19, 7.00, 6.82 | |

| ¹H NMR (in DMSO-d₆) | δ (ppm): 10.6, 7.21, 6.99, 6.83 | |

| ¹³C NMR (in D₂O) | δ (ppm): 172.7, 154.5, 148.8, 124.7, 118.7, 116.2, 113.8 | |

| FTIR (KBr pellet, cm⁻¹) | Broad O-H stretch (~3300-2500), C=O stretch (~1700-1680), Aromatic C=C stretch (~1625-1465), C-O stretch (~1320-1210) |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of this compound using a standard melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set a rapid heating rate to quickly determine an approximate melting point.

-

Allow the apparatus to cool.

-

Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid is observed (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point range is reported as T1 - T2.

-

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.

-

Materials: this compound, chosen solvent (e.g., water), screw-cap vials, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.45 µm PTFE), analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility at the specified temperature.

-

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constants (pKa) of this compound.

-

Apparatus: pH meter with a combination pH electrode, magnetic stirrer and stir bar, burette, beaker.

-

Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free), this compound, deionized water.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker to a concentration of at least 10⁻⁴ M.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected equivalence points.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa values can be determined from the pH at the half-equivalence points. The first pKa (for the carboxylic acid) is the pH at half the volume of the first equivalence point. The second pKa (for the first phenolic hydroxyl) can be estimated from the second half-equivalence point. More accurate values can be obtained by analyzing the first and second derivatives of the titration curve.

-

Spectroscopic Analysis Protocols

-

UV-Vis Spectroscopy:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or an acidic aqueous buffer).

-

Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Replace the solvent in the sample cuvette with the this compound solution and record the absorption spectrum over a range of 200-400 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

-

FTIR Spectroscopy (ATR Method):

-

Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

-

-

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution into the NMR tube if any particulate matter is present to avoid broad spectral lines.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

-

Safety Information

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Visualizations

The following diagrams illustrate key concepts related to the chemical properties and analysis of this compound.

Caption: Acid-base equilibrium of this compound showing sequential deprotonation.

Caption: General experimental workflow for characterizing this compound.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2,5-Dihydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of 2,5-dihydroxybenzoic acid (gentisic acid). It details the known polymorphic forms, their crystallographic properties, and the experimental methodologies used for their preparation and characterization.

Introduction to this compound and Polymorphism

This compound (2,5-DHB), also known as gentisic acid, is a dihydroxybenzoic acid that serves as a key intermediate in various chemical syntheses and is widely used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2][3] Like many active pharmaceutical ingredients (APIs) and organic molecules, 2,5-DHB can exist in different solid-state forms known as polymorphs. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline arrangements can significantly impact the physicochemical properties of a compound, including its solubility, melting point, stability, and bioavailability, making the study of polymorphism critical in drug development and materials science.

This compound has at least two well-characterized polymorphic forms, designated as Form I and Form II.[1][4] An earlier report also referred to these as "disordered" and "ordered" forms, respectively. Understanding the conditions that favor the formation of each polymorph and their distinct structural characteristics is essential for ensuring the reproducibility and performance of products containing this compound.

Crystalline Forms of this compound

Two primary polymorphic forms of 2,5-DHB have been identified and characterized. Both Form I and Form II crystallize in the same monoclinic space group, P2₁/c, but differ in their unit cell parameters and molecular packing.

Form I is one of the two known polymorphs of 2,5-DHB. Its crystal structure has been determined through single-crystal X-ray diffraction.

Form II is the second identified polymorph. It is reportedly the same as the "ordered" form described in earlier literature. The crystal structure of Form II has also been elucidated using X-ray diffraction techniques.

Quantitative Crystallographic Data

The crystallographic data for the two known polymorphs of this compound are summarized in the table below for direct comparison. These data highlight the structural differences between the two forms, particularly in their unit cell dimensions and volume.

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 4.9110(3) | 5.5610(2) |

| b (Å) | 11.8280(7) | 4.8690(1) |

| c (Å) | 11.0580(6) | 23.6880(8) |

| β (°) ** | 91.059(3) | 100.191(1) |

| Volume (ų) ** | 642.22 | 631.27 |

Experimental Protocols

The preparation and characterization of 2,5-DHB polymorphs involve specific crystallization techniques and a suite of analytical methods to confirm their structure and properties.

Method 1: Concomitant Crystallization with Dye

A notable method for obtaining and distinguishing the polymorphs of 2,5-DHB involves recrystallization from solutions containing the dye methyl red. This technique results in the concomitant precipitation of Form I and Form II as distinctly colored solids, which can be separated manually.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add the solvatochromic dye methyl red to the solution.

-

Allow the solvent to evaporate slowly at room temperature.

-

Two different colored crystals will precipitate: red crystals corresponding to Form I and purple crystals corresponding to Form II.

-

Separate the crystals by physical inspection for individual characterization.

-

Method 2: Solvent-Based Recrystallization

Different solvents and solvent mixtures can be used to selectively crystallize different polymorphs.

-

Protocol for Ordered Form (Form II):

-

Dissolve crude this compound in hot water to create a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Filter the resulting crystals and dry them under vacuum. This method was reported to yield the "ordered" crystal form.

-

-

Protocol for Disordered Form:

-

Dissolve crude this compound in a 3:1 mixture of chloroform and acetone.

-

Allow for slow evaporation of the solvent at ambient conditions.

-

Collect the precipitated crystals. This method was reported to produce "disordered" crystals.

-

Caption: Experimental workflow for the preparation and characterization of 2,5-DHB polymorphs.

Powder X-Ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase of a bulk sample and to distinguish between different polymorphs. Each polymorph produces a unique diffraction pattern.

-

Protocol:

-

Gently grind a small amount of the crystalline sample to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using a diffractometer, typically with Cu Kα radiation, over a relevant 2θ range (e.g., 5° to 40°).

-

Compare the resulting diffractogram with reference patterns calculated from single-crystal data to identify the polymorphic form.

-

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the crystal structure of a material, providing precise atomic coordinates and unit cell parameters.

-

Protocol:

-

Carefully select a suitable single crystal of high quality under a microscope.

-

Mount the crystal on a goniometer head.

-

Place the mounted crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., room temperature or 100 K).

-

Process the data and solve the crystal structure using appropriate crystallographic software.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpy of fusion, and to detect solid-solid phase transitions between polymorphs.

-

Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature. Endothermic events like melting will appear as peaks on the DSC thermogram.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of solvates or hydrates.

-

Protocol:

-

Place a precisely weighed sample (5-10 mg) into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Monitor the mass loss as a function of temperature. A significant mass loss indicates decomposition or desolvation.

-

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy techniques like Raman and FTIR are sensitive to the local molecular environment and hydrogen bonding within the crystal lattice. They provide characteristic "fingerprints" for different polymorphic forms.

-

Protocol:

-

Place a small amount of the solid sample directly in the path of the laser (for Raman) or infrared beam (for FTIR).

-

Collect the spectrum over the relevant frequency range.

-

Compare the peak positions and intensities to reference spectra for each polymorph to identify differences in intermolecular interactions, such as hydrogen bonding.

-

Polymorphic Relationships and Interconversion

The relationship between different polymorphs can be complex. The specific crystallization conditions, including solvent, temperature, and the presence of additives, determine which form is obtained.

Caption: Relationship between 2,5-DHB solution and its known solid-state polymorphs.

Conclusion

This compound exhibits polymorphism, with two primary forms, Form I and Form II, having been structurally characterized. These polymorphs share the same space group but possess distinct unit cell parameters, leading to different crystal packing and potentially different physicochemical properties. The selection of crystallization solvent and the use of additives like dyes have been shown to be effective methods for controlling and isolating these polymorphic forms. A thorough characterization using a combination of X-ray diffraction, thermal analysis, and spectroscopic techniques is crucial for identifying and differentiating the polymorphs, which is of significant importance for applications in pharmaceuticals and materials science.

References

A Technical Guide to the Spectroscopic Properties of 2,5-Dihydroxybenzoic Acid for Identification

This guide provides an in-depth analysis of the spectroscopic properties of 2,5-dihydroxybenzoic acid (also known as Gentisic Acid), a key derivative of benzoic acid. Utilized as an antioxidant excipient in pharmaceuticals and as a crucial matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, its accurate identification is paramount.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. For this compound, the spectrum is characterized by distinct absorption maxima resulting from π → π* transitions within the aromatic ring and carbonyl group.

1.1 Data Presentation: UV-Vis Absorption Maxima

The absorption maxima of this compound are sensitive to solvent and pH. The following data were obtained in an acidic mobile phase with a pH of 3 or lower.

| Wavelength (λmax) | Reference(s) |

| 214 nm | [2][3] |

| 236 nm | [2][3] |

| 334 nm |

1.2 Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining a UV-Vis spectrum of this compound.

-

Sample Preparation: Prepare a stock solution of this compound by accurately weighing a small amount (e.g., 10 mg) and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or an acidic buffer) in a volumetric flask. Create a dilute solution (e.g., 10 µg/mL) from the stock solution.

-

Instrumentation: Use a calibrated double-beam UV-Visible spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the same solvent used for the sample to serve as a reference blank. Place it in the reference beam path of the spectrophotometer.

-

Sample Measurement: Rinse a second quartz cuvette with the sample solution and then fill it. Place it in the sample beam path.

-

Spectrum Acquisition: Scan the sample across a wavelength range of 200 nm to 400 nm. The instrument records the absorbance as a function of wavelength.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

1.3 Visualization: UV-Vis Spectroscopy Workflow

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, carboxylic acid, and aromatic functionalities.

2.1 Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | |

| ~3200 (broad) | O-H stretch | Phenolic Hydroxyl | |

| ~1650 | C=O stretch | Carboxylic Acid | |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | |

| ~1250 | C-O stretch | Carboxylic Acid / Phenol |

2.2 Experimental Protocols: FTIR Spectroscopy

Solid samples like this compound are typically analyzed using the KBr pellet or Attenuated Total Reflectance (ATR) methods.

2.2.1 KBr Pellet Method

-

Sample Preparation: Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply several tons of pressure to form a thin, transparent, or translucent pellet.

-

Background Spectrum: Run a background scan with an empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental noise.

-

Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

2.2.2 Attenuated Total Reflectance (ATR) Method

-

Background Spectrum: With a clean ATR crystal (e.g., diamond or germanium), acquire a background spectrum. This is crucial to subtract any atmospheric or crystal-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000 to 650 cm⁻¹).

-

Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

2.3 Visualizations: FTIR Spectroscopy Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).

3.1 Data Presentation: ¹H NMR Chemical Shifts (δ)

The chemical shifts for this compound vary with the deuterated solvent used. The three aromatic protons exhibit distinct signals.

| Solvent | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Other (OH, COOH) | Frequency (MHz) | Reference(s) |

| D₂O | 7.19-7.21 | 6.82-6.85 | 6.95-7.00 | Not observed¹ | 89.56 / 90 | |

| DMSO-d₆ | 7.21 | 6.83 | 6.99 | 10.6 (Broad) | 89.56 | |

| Water (pH 7) | 7.28-7.29 | 6.83-6.85 | 6.97-6.99 | Not observed¹ | 600 | |

| ¹Protons on heteroatoms (O, N) are often exchanged with deuterium in D₂O and are not observed. |

3.2 Data Presentation: ¹³C NMR Chemical Shifts (δ)

The ¹³C NMR spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon Atom | Chemical Shift (ppm) in D₂O | Frequency (MHz) | Reference(s) |

| C=O (Carboxyl) | 172.74 | 25.16 | |

| C-2 (C-OH) | 154.47 | 25.16 | |

| C-5 (C-OH) | 148.81 | 25.16 | |

| C-4 | 124.67 | 25.16 | |

| C-6 | 118.66 | 25.16 | |

| C-3 | 116.21 | 25.16 | |

| C-1 | 113.75 | 25.16 |

3.3 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of this compound (5-25 mg for ¹H NMR, significantly more for ¹³C NMR) in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Reference Standard: If the solvent does not provide a reference signal, a small amount of a reference standard like tetramethylsilane (TMS) is added (typically not used with D₂O).

-

Instrument Setup: Insert the sample tube into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

Parameter Setting: Set acquisition parameters such as the spectral width, number of scans, and relaxation delay. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Acquisition: Acquire the Free Induction Decay (FID) signal.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phase-corrected, baseline-corrected, and referenced.

3.4 Visualization: NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern provides structural information. This compound has a molecular weight of 154.12 g/mol .

4.1 Data Presentation: Mass Spectrometry Ions

| Ionization Mode | m/z | Ion Identity | Reference(s) |

| ESI (+) MS/MS | 155.034 | [M+H]⁺ (Precursor) | |

| 154.029 | [M]⁺˙ | ||

| 153.026 | [M-H]⁺ | ||

| 109.034 | [M-COOH]⁺ | ||

| 108.026 | [M-HCOOH]⁺˙ | ||

| ESI (-) | 153.019 | [M-H]⁻ | |

| GC-EI | 154 | [M]⁺˙ | |

| 136 | [M-H₂O]⁺˙ | ||

| 108 | [M-HCOOH]⁺˙ |

4.2 Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for analyzing non-volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.

-

Chromatography: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). A gradient elution program (e.g., increasing acetonitrile concentration in water with 0.1% formic acid) is used to separate the analyte from any impurities.

-

Ionization: The eluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, and can be run in positive or negative ion mode.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their m/z ratio.

-

Detection: A full scan spectrum is acquired to identify the molecular ion. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern.

4.3 Visualization: LC-MS Analysis Workflow

References

The Photochemical Behavior of 2,5-Dihydroxybenzoic Acid in Diverse Solvent Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxybenzoic acid (2,5-DHBA), also known as gentisic acid, is a phenolic acid with significant applications in pharmaceuticals and as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its photochemical behavior is of critical importance for understanding its stability, degradation pathways, and potential phototoxicity, particularly in various solvent environments encountered during manufacturing, formulation, and biological interactions. This technical guide provides a comprehensive overview of the photochemical properties of 2,5-DHBA, with a focus on the influence of solvent polarity and proticity.

Core Concepts: Solvent Effects on Photophysical Properties

The photochemical behavior of this compound is intricately linked to the surrounding solvent environment. The polarity and proticity of the solvent can significantly influence the molecule's ground and excited states, leading to changes in its absorption and emission spectra. In solution, 2,5-DHBA can exist in different forms, including neutral, monoanionic, and dianionic species, depending on the solvent and pH.[1]

A key photochemical process for 2,5-DHBA is Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton from the hydroxyl group to the carbonyl group of the carboxylic acid moiety upon photoexcitation. The resulting tautomer is responsible for the observed large Stokes shift in its fluorescence spectrum. The efficiency of ESIPT is highly dependent on the solvent's ability to form hydrogen bonds and stabilize the different electronic states.[1] Non-polar solvents tend to facilitate the ESIPT process, while polar solvents can favor the normal emission.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the spectral properties of this compound in various solvents.

Table 1: UV-Vis Absorption and Fluorescence Maxima of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (η) | Absorption Maxima (λ_abs, nm) | Fluorescence Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Water | 80.1 | 1.333 | 334 | 450 | 8924 |

| Methanol | 32.7 | 1.329 | 332 | 430, 450 | 7965 |

| Ethanol | 24.5 | 1.361 | - | - | - |

| Propanol | 20.1 | 1.385 | - | - | 7882 |

| Butanol | 17.5 | 1.399 | - | - | 7699 |

| Acetonitrile (ACN) | 37.5 | 1.344 | - | 430, 450, 470 | 7990 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | - | - | 8076 |

| Dichloromethane (DCM) | 8.9 | 1.424 | 336 | 405-415 | 5520 |

| Tetrahydrofuran (THF) | 7.6 | 1.407 | 336 | 405-415 | 7550 |

Data compiled from various sources. Note that fluorescence maxima can show multiple components depending on the specific solvent-solute interactions.[2] The absorption maxima for 2,5-DHBA are also reported at 214 nm and 236 nm in acidic mobile phases.

Table 2: Luminescence Quantum Yield of this compound

| Condition | Luminescence Quantum Yield (Φ_lum) |

| Room Temperature | < 0.2 |

This low quantum yield suggests that a significant portion of the absorbed energy is dissipated through non-radiative pathways, including internal conversion and photochemical reactions.

Photochemical Reaction Pathways

Upon absorption of UV radiation, this compound can undergo several photochemical reactions. The specific pathway is dependent on the excitation wavelength and the surrounding environment.

At 193 nm , two primary competing channels are observed:

-

H-atom elimination: Dissociation from a repulsive excited state along the O-H bond of the meta-hydroxyl group.

-

Internal conversion and H₂O elimination: The molecule internally converts to the ground state, followed by the elimination of a water molecule.

At 355 nm , the primary photochemical events are:

-

H₂O elimination: Following absorption of a single photon, the molecule undergoes internal conversion to the ground state and eliminates a water molecule.

-

Three-body dissociation: Absorption of more than one photon can lead to a three-body dissociation on the ground state.

Importantly, multiphoton ionization is considered a minor channel in the gas phase. In solution, the interaction with solvent molecules can lead to the formation of transient species such as phenoxyl radicals and radical cations .

The following diagram illustrates the general photochemical pathways of this compound.

Caption: General photochemical pathways of this compound upon UV excitation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in photochemistry. Below are outlines for key experimental techniques used to study the photochemical behavior of this compound.

UV-Vis Spectrophotometry for Monitoring Photodegradation

This protocol describes the use of UV-Vis spectrophotometry to monitor the degradation of 2,5-DHBA upon irradiation.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., methanol, water, acetonitrile). Dilute the stock solution to a concentration that gives an initial absorbance between 0.5 and 1.0 at the wavelength of maximum absorption (λ_max).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as a reference in the reference cuvette.

-

Irradiation: Irradiate the sample solution in a quartz cuvette using a suitable UV lamp (e.g., a mercury lamp with filters to select a specific wavelength). The temperature should be controlled using a circulating water bath.

-

Data Acquisition: Record the UV-Vis absorption spectrum of the sample at regular time intervals during irradiation.

-

Data Analysis: Monitor the decrease in absorbance at λ_max over time to determine the degradation kinetics. The degradation rate constant can be calculated by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

The following diagram illustrates the experimental workflow for a typical photodegradation study.

Caption: Experimental workflow for a UV-Vis monitored photodegradation study.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC is a powerful technique for separating and quantifying the photoproducts of 2,5-DHBA.

Methodology:

-

Sample Preparation: Irradiate a solution of 2,5-DHBA as described in the UV-Vis protocol. Take aliquots at different time points.

-

Instrumentation: Use a reverse-phase HPLC system with a C18 column. A suitable mobile phase for separating dihydroxybenzoic acid isomers and potential photoproducts is a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector set at a wavelength where both the parent compound and expected products absorb (e.g., 254 nm or the λ_max of 2,5-DHBA). A diode array detector (DAD) can provide spectral information for peak identification. Mass spectrometry (LC-MS) can be used for definitive identification of photoproducts.

-

Quantification: Create a calibration curve for this compound to quantify its disappearance. If standards for the photoproducts are available, they can also be quantified.

Laser Flash Photolysis for Transient Species Detection

Laser flash photolysis is used to detect and characterize short-lived transient species like triplet states and radicals.

Methodology:

-

Sample Preparation: Prepare a deoxygenated solution of 2,5-DHBA in the solvent of interest. Deoxygenation is crucial as oxygen can quench transient species. This is typically done by bubbling with an inert gas (e.g., argon or nitrogen).

-

Instrumentation: A typical laser flash photolysis setup consists of a pulsed laser for excitation (e.g., an Nd:YAG laser providing a 355 nm pulse) and a monitoring light source (e.g., a xenon lamp) oriented perpendicular to the laser beam. A monochromator and a fast detector (e.g., a photomultiplier tube) are used to record the change in absorbance at specific wavelengths as a function of time after the laser pulse.

-

Data Acquisition: Record the transient absorption spectra at various time delays after the laser flash. Also, record the decay kinetics of the transient species at their absorption maxima.

-

Data Analysis: The transient absorption spectra help in identifying the species formed. The decay kinetics provide information about the lifetime and reactivity of these species.

The following diagram illustrates the logical relationship in a laser flash photolysis experiment.

Caption: Logical diagram of a laser flash photolysis experiment.

Conclusion

The photochemical behavior of this compound is a complex interplay of its molecular structure and the surrounding solvent environment. Solvent polarity and proticity govern the stability of its different ionic forms and modulate the efficiency of excited-state intramolecular proton transfer, which in turn affects its fluorescence properties. The primary photodegradation pathways involve H-atom and water elimination, with the specific route being dependent on the excitation wavelength. Understanding these fundamental photochemical processes is essential for predicting the stability and fate of 2,5-DHBA in various applications, from pharmaceutical formulations to its use as a MALDI matrix. The experimental protocols outlined in this guide provide a framework for the systematic investigation of its photochemical properties, enabling researchers to generate reliable and reproducible data. Further research focusing on the detailed quantification of photodegradation quantum yields and product distributions in a wider range of pharmaceutically and biologically relevant solvents will be invaluable for a complete understanding of the photochemistry of this important molecule.

References

The Ionization Mechanism of 2,5-Dihydroxybenzoic Acid: A Theoretical and Experimental Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxybenzoic acid (2,5-DHB), also known as gentisic acid, is a phenolic acid that has garnered significant attention in the scientific community, primarily for its remarkable efficacy as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its ability to efficiently absorb ultraviolet (UV) laser energy and facilitate the gentle ionization of a wide range of analytes, from small molecules to large proteins, has made it a cornerstone of proteomic and metabolomic research. Understanding the fundamental ionization mechanism of 2,5-DHB is crucial for optimizing existing analytical methods and for the rational design of new matrices with enhanced performance. This technical guide provides a comprehensive overview of the theoretical and experimental studies that have elucidated the complex ionization pathways of 2,5-DHB.

Physicochemical Properties of this compound

A thorough understanding of the ionization behavior of 2,5-DHB begins with its fundamental physicochemical properties. These parameters govern its acidity, ability to accept electrons, and gas-phase reactivity, all of which are central to its function in MALDI.

| Property | Value | Experimental/Theoretical Method | Reference(s) |

| pKa₁ (Carboxylic Acid) | 2.97 (in H₂O at 25°C) | Potentiometric Titration, UV-Vis Spectrophotometry | [1] |

| pKa₂ (Hydroxyl Group) | 10.5 (in H₂O at 25°C) | Potentiometric Titration | [1] |

| Electron Affinity | 54 kJ/mol | Density Functional Theory (DFT) Calculations | [2] |

| Gas-Phase Acidity (Radical Cation, [DHB]˙⁺) | 858 kJ/mol | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry | |

| Gas-Phase Basicity | ~820-830 kJ/mol | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry |

Theoretical Models of Ionization

The ionization of 2,5-DHB, particularly within the context of MALDI, is a multi-step process initiated by the absorption of laser energy. Theoretical models, largely supported by experimental evidence, describe a series of primary and secondary events that lead to the formation of both positive and negative ions.

Primary Ionization Events

The initial absorption of photons from the laser pulse triggers the formation of primary ions. The dominant proposed mechanism is a two-step process involving exciton pooling.[3]

Caption: Primary ionization of 2,5-DHB via photoexcitation and exciton pooling.

In this model, a ground-state 2,5-DHB molecule absorbs a laser photon (typically from a nitrogen laser at 337 nm or a Nd:YAG laser at 355 nm) to form an electronically excited state (DHB*). These excited molecules, or excitons, can migrate through the solid matrix. When two excitons collide, they can undergo an "annihilation" or "pooling" reaction, where the energy of both is combined to ionize one of the molecules, resulting in a radical cation (DHB˙⁺) and a radical anion (DHB˙⁻).

Secondary Ionization Events: Proton Transfer

Following the initial photo-induced ionization, a cascade of secondary reactions occurs in the dense plume of desorbed material. Proton transfer is a key secondary process that leads to the formation of the commonly observed protonated matrix and analyte ions.

Caption: Key secondary proton transfer reactions in MALDI with 2,5-DHB.

The radical cation (DHB˙⁺) is a strong acid and can readily donate a proton to a neutral 2,5-DHB molecule to form the protonated matrix, [DHB+H]⁺. This protonated matrix molecule can then transfer a proton to an analyte molecule (A), particularly if the analyte has a higher proton affinity than the matrix, resulting in the desired protonated analyte ion, [A+H]⁺. A similar set of reactions can occur in the negative ion mode, leading to the formation of deprotonated analyte ions, [A-H]⁻.

The Role of Decarboxylation

The potential for decarboxylation (the loss of CO₂) of 2,5-DHB upon laser irradiation and its contribution to the ionization process has been a subject of investigation. While the formation of hydroquinone or p-benzoquinone through this pathway was initially proposed to be significant, subsequent theoretical calculations and experimental studies have suggested that the decarboxylation of both neutral and cationic 2,5-DHB is a slow process and not the primary reason for its high ion-generation efficiency.

Experimental Protocols

A variety of experimental techniques have been employed to probe the ionization mechanism of 2,5-DHB. Below are generalized protocols for some of the key methods.

MALDI-TOF Mass Spectrometry Sample Preparation

This protocol describes the widely used "dried droplet" method for preparing a sample for MALDI-TOF analysis using a 2,5-DHB matrix.

Caption: Workflow for the dried droplet MALDI sample preparation method.

Methodology:

-

Matrix Solution Preparation: Prepare a saturated solution of 2,5-DHB in a suitable solvent system. A common choice is a mixture of 50% acetonitrile and 50% water containing 0.1% trifluoroacetic acid (TFA). The solution should be vortexed vigorously. If not fully dissolved, the supernatant is used.

-

Analyte Solution Preparation: Dissolve the analyte of interest in a solvent compatible with the matrix solution.

-

Mixing: Mix the matrix and analyte solutions. The optimal ratio can vary but a 1:1 volume ratio is a common starting point.

-

Spotting: Deposit a small volume (typically 0.5 to 1.0 µL) of the mixture onto the MALDI target plate.

-

Crystallization: Allow the solvent to evaporate at room temperature, leading to the co-crystallization of the matrix and analyte.

-

Analysis: The prepared target plate is then introduced into the MALDI-TOF mass spectrometer for analysis.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of 2,5-DHB as its ionization state changes with pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (for 2,5-DHB, this would require ranges around pH 2-4 and pH 9-11). It is crucial to maintain a constant ionic strength across all buffer solutions.

-

Sample Preparation: Prepare a stock solution of 2,5-DHB in a suitable solvent (e.g., methanol or water). Add a small, constant volume of the stock solution to each buffer solution to achieve the same final concentration of 2,5-DHB in all samples.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each buffered solution of 2,5-DHB over a relevant wavelength range (e.g., 200-400 nm). A blank spectrum of each buffer solution should also be recorded for background correction.

-

Data Analysis: Plot the absorbance at a wavelength where the acidic and basic forms of 2,5-DHB have significantly different extinction coefficients against the pH of the buffer solutions. The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve. The Henderson-Hasselbalch equation is used to fit the data and determine the precise pKa value.

Computational Determination of Thermochemical Properties using DFT

Density Functional Theory (DFT) is a powerful computational tool for calculating the energetic properties of molecules, including those relevant to ionization.

Methodology:

-

Structure Optimization: The 3D structures of the neutral 2,5-DHB molecule and its corresponding ions (e.g., radical cation, protonated form, deprotonated form) are built and their geometries are optimized to find the lowest energy conformation. This is typically done using a specific functional, such as B3LYP, and a basis set (e.g., 6-31+G(d)).

-

Energy Calculation: Single-point energy calculations are performed on the optimized structures to determine their total electronic energies.

-

Property Calculation:

-

Proton Affinity (PA): Calculated as the negative of the enthalpy change for the protonation reaction: PA = E(neutral) + E(H⁺) - E(protonated).

-

Ionization Energy (IE): Calculated as the energy difference between the neutral molecule and its radical cation: IE = E(radical cation) - E(neutral).

-

Electron Affinity (EA): Calculated as the energy difference between the neutral molecule and its radical anion: EA = E(neutral) - E(radical anion).

-

Conclusion

The ionization mechanism of this compound is a multifaceted process involving a sequence of photo-induced primary ionization events and subsequent gas-phase secondary reactions. While photoionization and exciton pooling are considered the primary charge generation steps, proton transfer reactions are fundamental to the formation of the analyte ions observed in MALDI mass spectrometry. Both experimental and theoretical studies have provided a robust framework for understanding these processes, enabling the continued application and refinement of 2,5-DHB as a highly effective MALDI matrix. This guide has summarized the key quantitative data, outlined the prevalent theoretical models, and provided an overview of the experimental protocols used to investigate this important molecule, offering a valuable resource for researchers in the field.

References

Early Biological Frontiers: A Technical Guide to the Initial Research on Gentisic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisic acid, a dihydroxybenzoic acid and a metabolite of aspirin, was the subject of significant scientific inquiry in the mid-20th century for its therapeutic potential.[1] Early investigations primarily focused on its anti-inflammatory and antirheumatic properties, laying the groundwork for understanding its biological activities. This technical guide provides an in-depth analysis of this seminal research, presenting key findings, detailed experimental protocols, and a visualization of the proposed mechanisms of action.

Antirheumatic Activity of Sodium Gentisate

The 1940s and 1950s saw pioneering clinical studies into the use of sodium gentisate, the sodium salt of gentisic acid, for the treatment of rheumatic diseases, particularly rheumatic fever and rheumatoid arthritis. These early investigations suggested that gentisic acid possessed therapeutic efficacy comparable to that of salicylates but with potentially fewer side effects.

Clinical Studies on Rheumatic Fever and Arthritis

A pivotal study in 1948 by Meyer and Ragan explored the antirheumatic effects of sodium gentisate in patients with rheumatic fever and rheumatoid arthritis.[2] This was followed by more extensive research, such as the 1953 study by Clarke and colleagues, which further investigated the use of gentisic acid derivatives in rheumatic fever.[3]

Table 1: Summary of Early Clinical Trials of Sodium Gentisate in Rheumatic Diseases

| Study (Year) | Condition | Number of Patients | Dosage of Sodium Gentisate | Key Clinical Outcomes |

| Meyer and Ragan (1948) | Rheumatic Fever & Rheumatoid Arthritis | 10 (Rheumatic Fever), 4 (Rheumatoid Arthritis) | 10 g daily in divided doses | Rheumatic Fever: Rapid decline in temperature and pulse rate to normal within 24-48 hours. Marked reduction in joint pain and swelling. Erythrocyte sedimentation rate (ESR) returned to normal. Rheumatoid Arthritis: Symptomatic relief of joint pain and inflammation. |

| Clarke et al. (1953) | Acute Rheumatic Fever | Not specified | 10 g daily, orally | Effective in controlling the acute manifestations of rheumatic fever. |

Experimental Protocols

Meyer and Ragan (1948) - Treatment of Rheumatic Fever:

-

Patient Population: 10 patients with acute rheumatic fever.

-

Drug Formulation and Administration: Sodium gentisate was administered orally in divided doses, totaling 10 grams per day.

-

Clinical Monitoring: Temperature, pulse rate, and joint condition (pain, swelling, tenderness) were monitored closely.

-

Laboratory Analysis: Erythrocyte sedimentation rate (ESR) was measured as an indicator of inflammatory activity.

Early Research on Anti-inflammatory Mechanisms

Concurrent with clinical investigations, early research sought to elucidate the mechanisms underlying the anti-inflammatory effects of gentisic acid. A key area of focus was its ability to inhibit hyaluronidase, an enzyme involved in the breakdown of hyaluronic acid, a component of connective tissue.

Inhibition of Hyaluronidase

Early in vitro studies demonstrated that gentisic acid could inhibit the activity of hyaluronidase. This was a significant finding, as the depolymerization of hyaluronic acid by hyaluronidase was believed to play a role in the inflammatory processes of rheumatic diseases.

Table 2: Early In Vitro Studies on Hyaluronidase Inhibition by Gentisic Acid

| Study | Enzyme Source | Substrate | Method | Key Findings |

| Forrest et al. (1952) | Not specified | Hyaluronic Acid | Not specified | Gentisic acid and its oxidation products inhibit the action of hyaluronidase on hyaluronic acid.[4] |

Experimental Protocols

Forrest et al. (1952) - Hyaluronidase Inhibition Assay:

-

Enzyme and Substrate Preparation: A solution of hyaluronidase and a solution of hyaluronic acid were prepared.

-

Inhibition Assay: Varying concentrations of gentisic acid were pre-incubated with the hyaluronidase solution. The hyaluronic acid solution was then added, and the mixture was incubated for a defined period.

-

Measurement of Activity: The extent of hyaluronic acid depolymerization was measured, often by assessing changes in the viscosity of the solution. A reduction in the decrease in viscosity in the presence of gentisic acid indicated inhibition of the enzyme.

Early Insights into Antioxidant Activity

The antioxidant properties of gentisic acid were also a subject of early investigation, with researchers exploring its ability to scavenge free radicals and protect against oxidative damage.

Free Radical Scavenging

Early studies, often employing techniques like pulse radiolysis, demonstrated that gentisic acid is an efficient scavenger of hydroxyl radicals.[5] This activity was attributed to its chemical structure, particularly the presence of hydroxyl groups on the benzene ring.

Table 3: Early Experimental Data on the Antioxidant Activity of Gentisic Acid

| Study | Experimental Model | Method | Key Findings |